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molecular formula C9H7NO4 B1309135 6-Nitrochroman-4-one CAS No. 68043-53-8

6-Nitrochroman-4-one

Cat. No. B1309135
M. Wt: 193.16 g/mol
InChI Key: KUAWMWVXZMQZLD-UHFFFAOYSA-N
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Patent
US06784183B2

Procedure details

At −35° C., 60 g of 4-chromanone are added in small portions to 385 ml of 90% nitric acid. The whole is poured onto ice and then extracted with dichloromethane. The organic phase is washed with a saturated solution of sodium hydrogen carbonate and dried over magnesium sulphate and then the solvent is evaporated off.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
385 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4](=[O:11])[CH2:3][CH2:2]1.[N+:12]([O-])([OH:14])=[O:13]>>[N+:12]([C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[O:1][CH2:2][CH2:3][C:4]2=[O:11])([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
O1CCC(C2=CC=CC=C12)=O
Name
Quantity
385 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The whole is poured onto ice
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic phase is washed with a saturated solution of sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C2C(CCOC2=CC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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